molecular formula C17H21N5 B6175213 2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine CAS No. 2503206-63-9

2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine

Cat. No. B6175213
CAS RN: 2503206-63-9
M. Wt: 295.4
InChI Key:
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Description

The compound “2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine” is a type of pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The process of protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also reported .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These reactions were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, it’s worth noting that pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine involves the reaction of 2-cyclopropylpyrimidin-5-amine with 3-(piperidin-1-yl)pyridine in the presence of a suitable coupling agent.", "Starting Materials": [ "2-cyclopropylpyrimidin-5-amine", "3-(piperidin-1-yl)pyridine", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "To a solution of 2-cyclopropylpyrimidin-5-amine in a suitable solvent (e.g. DMF, DMSO), add a coupling agent (e.g. EDC, HATU, DIC) and stir for 10-15 minutes.", "Add 3-(piperidin-1-yl)pyridine to the reaction mixture and stir for 12-24 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate).", "Obtain the desired product as a white solid." ] }

CAS RN

2503206-63-9

Product Name

2-cyclopropyl-N-[3-(piperidin-1-yl)pyridin-2-yl]pyrimidin-5-amine

Molecular Formula

C17H21N5

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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